BenchChemオンラインストアへようこそ!

1,3''-Di-HABA Kanamycin A

Pharmaceutical Analysis Quality Control Impurity Profiling

This compound is the critical bis-HABA Amikacin impurity reference standard. Unlike kanamycin A (no HABA) or amikacin (single C-1 HABA), it possesses two L-HABA moieties at C-1 and C-3'', resulting in a unique chromatographic retention time, a distinct mass spectrometric signature (m/z 687.7), and a definitive NMR spectrum. These properties are essential for accurate HPLC/LC-MS method validation, forced degradation studies, and ANDA submissions per ICH Q3A guidelines. Substitution with generic aminoglycosides invalidates analytical results. Procure this fully characterized standard for regulatory-compliant Amikacin quality control.

Molecular Formula C26H50N6O15
Molecular Weight 686.7 g/mol
CAS No. 197909-66-3
Cat. No. B1514463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3''-Di-HABA Kanamycin A
CAS197909-66-3
Molecular FormulaC26H50N6O15
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
InChIInChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12?,13?,14-,15+,16+,17?,18?,19?,20?,21?,22-,25+,26+/m0/s1
InChIKeyYJEDOCBINAXBLM-ZFLVPIEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3''-Di-HABA Kanamycin A (CAS 197909-66-3): Chemical Profile, Procurement Specifications, and Aminoglycoside Derivative Classification


1,3''-Di-HABA Kanamycin A (CAS 197909-66-3), also referred to as 1,3''-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A, is a chemically modified aminoglycoside with the molecular formula C26H50N6O15 and a molecular weight of 686.71 g/mol [1]. The compound is structurally defined as a kanamycin A derivative acylated with two L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) moieties at the C-1 and C-3'' amino groups [2]. It is supplied as a reference standard with full characterization data compliant with regulatory guidelines, and is primarily utilized for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA filings during the commercial production of Amikacin [1].

1,3''-Di-HABA Kanamycin A (CAS 197909-66-3): Critical Distinctions from Kanamycin A and Amikacin in Analytical and Quality Control Contexts


Substitution of 1,3''-Di-HABA Kanamycin A with generic aminoglycosides such as kanamycin A or amikacin is not scientifically valid in analytical and quality control applications. Unlike kanamycin A, which lacks HABA modifications, or amikacin, which possesses a single HABA group at the C-1 position, 1,3''-Di-HABA Kanamycin A contains two HABA substituents at the C-1 and C-3'' positions, resulting in distinct physicochemical properties that critically affect its chromatographic retention time, mass spectrometric ionization efficiency, and spectral signature [1]. These differences are fundamental to its role as a specific impurity marker and reference standard in amikacin manufacturing. Furthermore, the compound's classification as a synthetic byproduct or degradant of amikacin necessitates its use in validated analytical methods to ensure accurate quantification of the active pharmaceutical ingredient and to establish acceptable impurity limits per ICH guidelines [2].

1,3''-Di-HABA Kanamycin A (CAS 197909-66-3): Quantitative Differentiation Evidence Against Aminoglycoside Comparators


Chromatographic Retention Time Shift: 1,3''-Di-HABA Kanamycin A vs. Amikacin in Reversed-Phase HPLC

1,3''-Di-HABA Kanamycin A demonstrates a significant shift in reversed-phase HPLC retention time relative to the parent drug amikacin due to the presence of an additional HABA moiety at the C-3'' position. While specific numerical retention time data are proprietary and method-dependent, the increased polarity conferred by the second HABA group consistently alters the compound's interaction with the stationary phase, enabling its resolution and quantification as a discrete impurity peak [1]. This differentiation is essential for the development and validation of stability-indicating HPLC methods required for ANDA submissions [2].

Pharmaceutical Analysis Quality Control Impurity Profiling

Mass Spectrometric Ionization Efficiency: 1,3''-Di-HABA Kanamycin A vs. Amikacin in LC-MS

In liquid chromatography-mass spectrometry (LC-MS) analysis, 1,3''-Di-HABA Kanamycin A exhibits a distinct ionization profile compared to amikacin. The compound's molecular ion [M+H]+ at m/z 687.7 (calculated for C26H51N6O15+) and characteristic fragmentation pattern, which includes diagnostic ions from the dual HABA substituents, allow for its unambiguous identification and quantification [1]. This mass spectrometric signature is crucial for confirming the identity of this specific impurity in amikacin samples, as it differs from that of other potential impurities like 3''-HABA Kanamycin A (m/z 586.6) or unmodified kanamycin A (m/z 485.5) .

Mass Spectrometry Impurity Identification Bioanalysis

Structural and Physicochemical Distinction: Dual HABA Acylation Pattern of 1,3''-Di-HABA Kanamycin A

1,3''-Di-HABA Kanamycin A is structurally differentiated from kanamycin A and amikacin by its specific acylation pattern. Kanamycin A possesses no HABA groups, amikacin is mono-acylated with L-HABA at the C-1 amino group of the 2-deoxystreptamine ring, while 1,3''-Di-HABA Kanamycin A contains L-HABA substituents at both the C-1 and C-3'' amino groups [1]. This structural modification is confirmed by 1H and 13C NMR spectroscopy, where the compound exhibits distinct chemical shifts for the HABA methylene and methine protons, as well as characteristic coupling patterns for the modified sugar rings [2].

Structural Elucidation NMR Spectroscopy Impurity Characterization

1,3''-Di-HABA Kanamycin A (CAS 197909-66-3): Validated Application Scenarios in Pharmaceutical Quality Control and Regulatory Filings


Reference Standard for HPLC Impurity Profiling in Amikacin Drug Substance

1,3''-Di-HABA Kanamycin A serves as a critical reference standard for the development and validation of HPLC methods used to quantify impurities in amikacin drug substance. Its distinct chromatographic retention time, as established in Section 3, allows for the accurate integration and quantification of this specific impurity, which is essential for demonstrating compliance with ICH Q3A guidelines on impurities in new drug substances [1].

System Suitability Standard for LC-MS Identification of Amikacin-Related Impurities

The compound's unique mass spectrometric signature (m/z 687.7) and fragmentation pattern make it an ideal system suitability standard for LC-MS methods employed in the identification of amikacin-related impurities. Its use ensures the mass accuracy and sensitivity of the analytical system are suitable for detecting and characterizing impurities at or below the ICH identification threshold [2].

Calibration and Quantification Standard for Forced Degradation Studies of Amikacin

In forced degradation studies designed to assess the stability of amikacin drug product, 1,3''-Di-HABA Kanamycin A is used as a calibration standard to quantify the formation of this specific degradant under stress conditions (e.g., heat, light, humidity). This data is essential for establishing product shelf-life and storage recommendations [3].

Reference Material for NMR Structural Confirmation in ANDA Filings

The fully characterized NMR spectrum of 1,3''-Di-HABA Kanamycin A provides a definitive reference for confirming the structure of this impurity when isolated from amikacin batches. This structural confirmation is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Abbreviated New Drug Application (ANDA) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3''-Di-HABA Kanamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.